N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 1105241-80-2
VCID: VC6999387
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.29
* For research use only. Not for human or veterinary use.

Description |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This particular compound combines the furan and thiophene moieties, known for their chemical reactivity and biological significance. SynthesisThe synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. These may include the formation of the isoxazole ring and subsequent modifications to introduce the furan and thiophene substituents. Techniques such as microwave-assisted synthesis or continuous flow reactors can enhance yield and reaction efficiency in industrial applications. Research FindingsWhile detailed research findings specifically on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide are scarce, related compounds have demonstrated promising biological activities. For instance, isoxazole derivatives have been explored for their antimicrobial and anticancer properties, and compounds with similar heterocyclic structures have shown potential as inhibitors or modulators in various biological pathways. |
---|---|
CAS No. | 1105241-80-2 |
Product Name | N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide |
Molecular Formula | C13H10N2O3S |
Molecular Weight | 274.29 |
IUPAC Name | N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |
Standard InChIKey | STNLHKHLPHHMTL-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Solubility | not available |
PubChem Compound | 30608117 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume